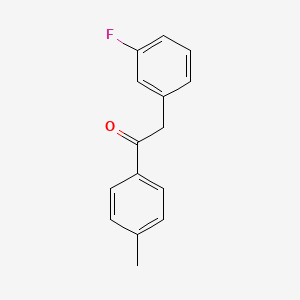

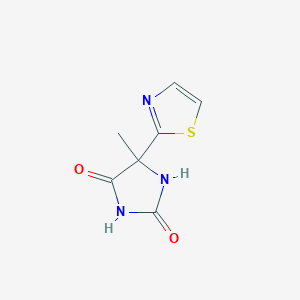

2-(3-Fluorophenyl)-1-(p-tolyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

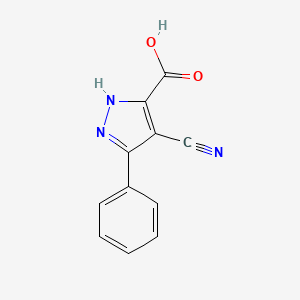

The compound 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the chemical behavior and properties that might be expected for 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone. For instance, the first paper investigates a molecule with a similar fluorophenyl group and an ethanone moiety, which could suggest similar reactivity and molecular interactions for 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone .

Synthesis Analysis

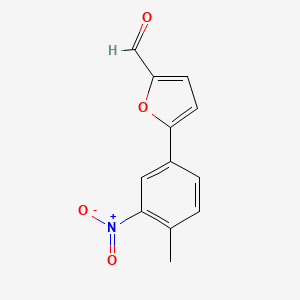

While the synthesis of 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone is not explicitly described, the second paper discusses a photoremovable protecting group for carboxylic acids, which is based on a phenyl ethanone structure . This suggests that the methods used for synthesizing and manipulating similar compounds could potentially be adapted for the synthesis of 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone.

Molecular Structure Analysis

The first paper provides an analysis of a molecule with a fluorophenyl group and an ethanone fragment, which includes optimized molecular structure and vibrational frequencies . Although the exact structure differs from 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone, the general approach to studying the molecular structure could be applied to our compound of interest, potentially yielding information about its geometry and electronic distribution.

Chemical Reactions Analysis

The second paper introduces a photoremovable protecting group based on a phenyl ethanone structure . This indicates that the phenyl ethanone moiety can participate in chemical reactions that allow it to be attached and removed from other functional groups, such as carboxylic acids. This could imply that 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone may also be amenable to similar chemical modifications.

Physical and Chemical Properties Analysis

The first paper's analysis of a related compound includes the calculation of the first hyperpolarizability, which is relevant to nonlinear optics, and suggests that the carbonyl group is the most reactive part of the molecule due to its electronegativity . This information could be extrapol

Aplicaciones Científicas De Investigación

Molecular Structure and Vibrational Analysis

Research has explored the molecular structure, vibrational frequencies, and vibrational assignments of compounds structurally related to "2-(3-Fluorophenyl)-1-(p-tolyl)ethanone" using both experimental and theoretical methods. These studies often employ computational chemistry techniques to predict the geometry, electronic properties, and potential reactivity of these compounds. For example, the molecular structure and vibrational analysis of related compounds have been thoroughly investigated, demonstrating their potential in understanding chemical bonding and molecular electronics (Mary et al., 2015).

Nonlinear Optics and Molecular Docking

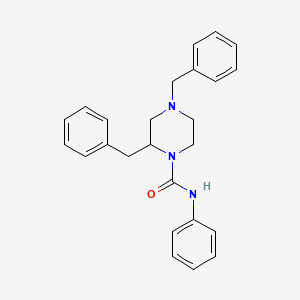

Some derivatives have been studied for their role in nonlinear optics, indicated by calculations of their first hyperpolarizability. Molecular docking studies suggest these compounds may exhibit inhibitory activity against specific proteins, suggesting potential anti-neoplastic properties (Mary et al., 2015).

Antimicrobial Activity

Synthetic efforts have led to compounds that exhibit varying levels of antibacterial and antioxidant activities, highlighting the importance of these molecules in developing new therapeutic agents (Sarac, 2020). These activities are crucial for addressing antibiotic resistance and finding novel compounds with effective mechanisms of action against pathogens.

Enantioselective Synthesis for Medical Applications

Research into enantioselective synthesis methods for producing chiral molecules related to "2-(3-Fluorophenyl)-1-(p-tolyl)ethanone" demonstrates the potential for creating specific enantiomers of pharmaceutical importance. This approach can lead to the development of drugs with improved efficacy and reduced side effects (ChemChemTech, 2022).

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-11-5-7-13(8-6-11)15(17)10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMCKZVZAKFLKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-1-(p-tolyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)

![N1-(1-phenylethyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2520335.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)

![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)